Folipastatin from Aspergillus unguis: A Technical Guide to its Discovery, Isolation, and Biological Significance
Folipastatin from Aspergillus unguis: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Folipastatin, a depsidone natural product, was first isolated from the fungus Aspergillus unguis.[1][2] It is a recognized inhibitor of phospholipase A2 and has demonstrated other bioactivities, including moderate antibiotic effects against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Folipastatin. It details the experimental protocols for the cultivation of A. unguis, extraction of the metabolite, and its purification. While Folipastatin is primarily known as a phospholipase A2 inhibitor, this guide also explores the potential implications of inhibiting neutral sphingomyelinase (N-SMase), a key enzyme in cellular signaling, and presents relevant pathways that could be affected by such an inhibitor.
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities.[3] The genus Aspergillus, in particular, is known for producing a vast array of bioactive compounds.[4][5] Aspergillus unguis, a fungus found in both terrestrial and marine environments, produces a variety of secondary metabolites, including depsidones, phthalides, and cyclopeptides.[4][6] Among these, Folipastatin (C₂₃H₂₄O₅) stands out for its inhibitory activity against phospholipase A2.[1][2] This document serves as a technical resource, consolidating the available information on the discovery and isolation of Folipastatin, and providing detailed experimental methodologies.
Discovery and Biological Activity of Folipastatin
Folipastatin was first identified as a novel depsidone compound by researchers studying metabolites of Aspergillus unguis.[1][2] The initial discovery highlighted its potent inhibitory effect on phospholipase A2.[1][2] While the primary literature does not describe Folipastatin as a direct inhibitor of neutral sphingomyelinase (N-SMase), understanding the N-SMase pathway is crucial for researchers in lipid signaling and drug discovery. Inhibition of N-SMase can have significant effects on cellular processes such as inflammation, apoptosis, and cell proliferation, as N-SMase catalyzes the hydrolysis of sphingomyelin to ceramide, a critical second messenger.[7]
Physicochemical Properties of Folipastatin
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄O₅ | --INVALID-LINK-- |
| Molecular Weight | 380.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][7][8]benzodioxepin-6-one | --INVALID-LINK-- |
| CAS Number | 139959-71-0 | --INVALID-LINK-- |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. | --INVALID-LINK-- |
Known Biological Activity of Folipastatin
| Activity | IC₅₀ | Target | Reference |
| Phospholipase A₂ Inhibition | 39 µM | Phospholipase A₂ | (Hamano et al., 1992) |
| Antibiotic Activity | - | Gram-positive bacteria | --INVALID-LINK-- |
| Sterol O-acyltransferase (SOAT) 1 and 2 Inhibition | - | SOAT1 and SOAT2 | --INVALID-LINK-- |
Experimental Protocols
Cultivation of Aspergillus unguis
Aspergillus unguis can be cultivated on various media to promote the production of secondary metabolites. The choice of media and cultivation conditions can significantly impact the yield of Folipastatin.
Materials:
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Strain: Aspergillus unguis
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Media: Potato Dextrose Agar (PDA) for initial culture, and a production medium such as Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth.
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Sterile flasks or bioreactors
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Incubator/shaker
Protocol:
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Inoculation: Inoculate PDA plates with spores or mycelial fragments of A. unguis. Incubate at 25-28°C for 7-10 days until sufficient growth is observed.
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Seed Culture: Transfer a small piece of the agar culture into a flask containing the seed culture medium (e.g., PDB). Incubate at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.
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Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment for 7-14 days under the same conditions as the seed culture. The optimal fermentation time should be determined empirically by monitoring the production of Folipastatin.
Extraction and Isolation of Folipastatin
The following is a general procedure for the extraction and isolation of Folipastatin from the fermentation broth of A. unguis.
Materials:
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Fermentation broth of A. unguis
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Ethyl acetate
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Anhydrous sodium sulfate
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Rotary evaporator
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
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High-Performance Liquid Chromatography (HPLC) system with a C18 column
Protocol:
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Extraction: After fermentation, separate the mycelium from the broth by filtration. Extract the mycelial mat and the filtrate separately with an equal volume of ethyl acetate three times.
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Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
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Silica Gel Chromatography: Fractionate the crude extract using silica gel column chromatography. Elute with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
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Fraction Analysis: Monitor the fractions using thin-layer chromatography (TLC) and combine fractions containing the compound of interest.
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HPLC Purification: Further purify the combined fractions by reversed-phase HPLC on a C18 column. A typical mobile phase would be a gradient of acetonitrile in water. The elution of Folipastatin can be monitored by UV detection.
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Structure Elucidation: The structure of the purified compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Signaling Pathways
Neutral Sphingomyelinase (N-SMase) Signaling Pathway
Neutral sphingomyelinase (N-SMase) is a key enzyme in the sphingomyelin signaling pathway. It catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[7] Ceramide acts as a lipid second messenger that mediates a variety of cellular responses, including apoptosis, cell cycle arrest, and inflammation.[7] Various stimuli, such as tumor necrosis factor-alpha (TNF-α), can activate N-SMase.[7]
Caption: TNF-α induced N-SMase signaling pathway.
Experimental Workflow for Folipastatin Discovery and Isolation
The discovery and isolation of a natural product like Folipastatin follow a systematic workflow, from the cultivation of the source organism to the final purification and characterization of the compound.
References
- 1. Frontiers | The Neutral Sphingomyelinase 2 Is Required to Polarize and Sustain T Cell Receptor Signaling [frontiersin.org]
- 2. bioaustralis.com [bioaustralis.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neutral sphingomyelinase: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles and regulation of Neutral Sphingomyelinase-2 in cellular and pathological processes - PMC [pmc.ncbi.nlm.nih.gov]
